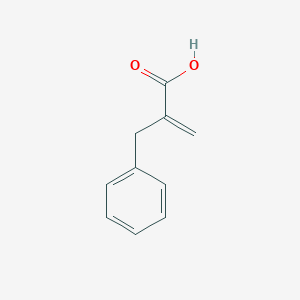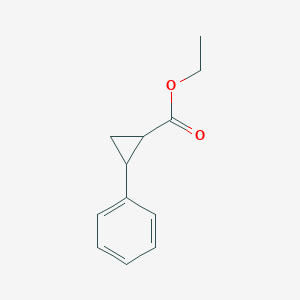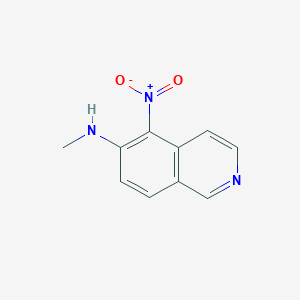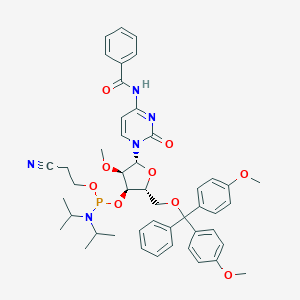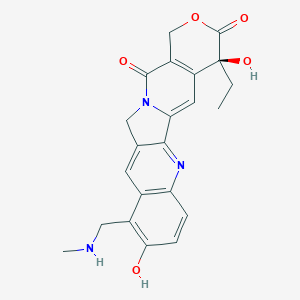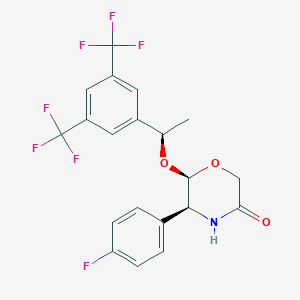
Aprepitant-M3 Metabolite
Übersicht
Beschreibung
Aprepitant-M3 Metabolite is an active metabolite of Aprepitant . It is a novel selective neurokinin-1 (NK-1) receptor antagonist . The molecular formula of Aprepitant-M3 Metabolite is C20H16F7NO3 .
Synthesis Analysis
The exact atomic-level mechanism of Aprepitant and its metabolites is determined using standard FT-IR spectrum analysis and molecular docking techniques . The formation of Aprepitant-CHEMS ion pair significantly increased the hydrophobicity of Aprepitant, allowing it to be completely embedded in the oil phase core to improve chemical stability .Molecular Structure Analysis
Using standard FT-IR spectrum analysis and molecular docking techniques, the exact atomic-level mechanism of Aprepitant and its metabolites is determined . FTIR spectrometry suggested the presence of intermolecular hydrogen bonds between the Aprepitant and polymer .Chemical Reactions Analysis
Aprepitant primarily undergoes CYP3A4-mediated metabolism, as well as minor metabolism mediated by CYP1A2 and CYP2C19 . About seven metabolites of Aprepitant have been identified in human plasma, which all retain weak pharmacological activity .Physical And Chemical Properties Analysis
Aprepitant is a basic compound with a pKa value of 9.7 within the pH range 2 to 12. The free base aqueous solubility (3–7 μg/mL) is very low over the pH range 2–10 . The compound has a logP value of 4.8 at pH 7.0 .Wissenschaftliche Forschungsanwendungen
Application in Cancer Chemotherapy
Specific Scientific Field
This application falls under the field of Oncology , specifically in the treatment of Head and Neck Cancer .
Summary of the Application
Aprepitant and its N-dealkylated metabolite (ND-AP) have been studied for their role in managing cachexia status and clinical responses in head and neck cancer patients .
Methods of Application
In the study, 53 head and neck cancer patients receiving cisplatin-based chemotherapy with oral aprepitant were enrolled. Plasma concentrations of total and free aprepitant and ND-AP were determined at 24 h after a 3-day aprepitant treatment .
Results or Outcomes
The study found that cancer patients with a lower serum albumin and progressive cachectic condition had a higher plasma aprepitant level. In contrast, plasma free ND-AP but not aprepitant was related to the antiemetic efficacy of oral aprepitant .
Application in Drug Mechanism Study
Specific Scientific Field
This application is in the field of Theoretical Chemistry .
Summary of the Application
The atomic-level mechanism of aprepitant and capecitabine is determined, by targeting the human NK1 substance P receptor (Human brain NK1 receptor) and thymidine phosphatase (cancer tissue) proteins .
Methods of Application
Standard FT-IR spectrum analysis and molecular docking techniques were used to determine the exact atomic-level mechanism of aprepitant and capecitabine .
Results or Outcomes
Molecular docking investigations of aprepitant and capecitabine with the NK1 receptor and the thymidine phosphorylase proteins have been determined, respectively .
Application in Cachexia Management
Specific Scientific Field
This application falls under the field of Cancer Treatment , specifically in the management of Cachexia in cancer patients .
Summary of the Application
Aprepitant and its N-dealkylated metabolite (ND-AP) have been studied for their role in managing cachexia status in head and neck cancer patients .
Results or Outcomes
Application in Antiemetic Efficacy
Specific Scientific Field
This application is in the field of Pharmacology .
Summary of the Application
Aprepitant (and its prodrug fosaprepitant) is a neurokinin-1 receptor antagonist approved more than a decade ago for the prevention of chemotherapy-induced nausea and vomiting (CINV). Its alternative mechanism of action complements traditional antiemetic drugs, enhancing control of CINV .
Methods of Application
The use of aprepitant as an antiemetic drug is based on its mechanism of action as a neurokinin-1 receptor antagonist .
Results or Outcomes
The prophylactic use of aprepitant reduces acute and delayed CINV in 70–80% of patients receiving highly emetogenic chemotherapy . Some patients treated with aprepitant have poor antiemetic efficacy and experience undesirable adverse effects such as hiccups, constipation, and headache .
Safety And Hazards
Eigenschaften
IUPAC Name |
(5S,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F7NO3/c1-10(12-6-13(19(22,23)24)8-14(7-12)20(25,26)27)31-18-17(28-16(29)9-30-18)11-2-4-15(21)5-3-11/h2-8,10,17-18H,9H2,1H3,(H,28,29)/t10-,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISOBKKSNVFVOF-KTTLUUMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NC(=O)CO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NC(=O)CO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433021 | |
| Record name | Aprepitant-M3 Metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aprepitant-M3 Metabolite | |
CAS RN |
419574-04-2 | |
| Record name | (5S,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=419574-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-5-(4-fluorophenyl)3-morpholinone, (5S,6R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0419574042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aprepitant-M3 Metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-((1R)-1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHOXY)-5-(4-FLUOROPHENYL)3-MORPHOLINONE, (5S,6R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9KBR6F84D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Losartan 3-[(nitrooxy)methyl]benzoate](/img/structure/B27277.png)
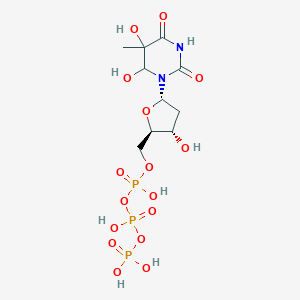
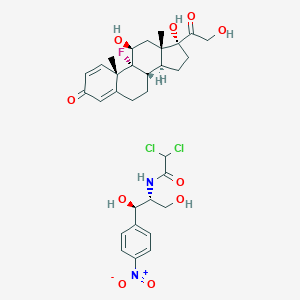
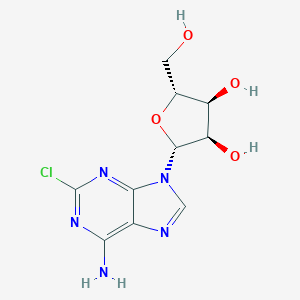
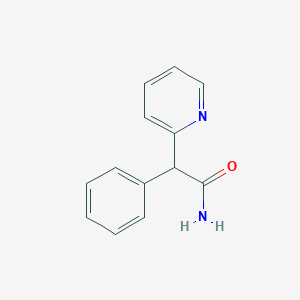
![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
